REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]=[CH2:11])[C:5]([NH2:12])=[CH:4][CH:3]=1.CN([CH:16]=[O:17])C.O=C1CCC(=O)C1OC(=O)OC1C(=O)CCC1=O.C([O-])(O)=O.[Na+]>CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH2:9][CH:10]=[CH2:11])[C:16](=[O:17])[NH:12][C:5]2=[CH:4][CH:3]=1 |f:3.4|
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Name
|
|
Quantity
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9.52 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=N1)NCC=C)N
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Name
|
|
Quantity
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55 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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Bis(2,5-dioxocyclopentyl)carbonate
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Quantity
|
13.18 g
|
Type
|
reactant
|
Smiles
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O=C1C(C(CC1)=O)OC(OC1C(CCC1=O)=O)=O
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Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to give a dark purple solution
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Type
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CUSTOM
|
Details
|
to give a dark green solution
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Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
|
CUSTOM
|
Details
|
the reaction contents
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Type
|
TEMPERATURE
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Details
|
were cooled to RT
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was back-extracted with 3×100 mL EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
to give a dark purple residue
|
Type
|
CUSTOM
|
Details
|
Purification by normal-phase HPLC
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)N(C(N2)=O)CC=C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |